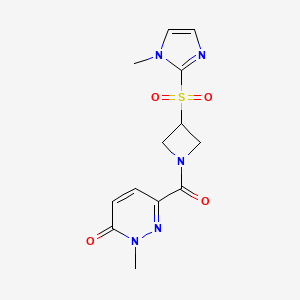

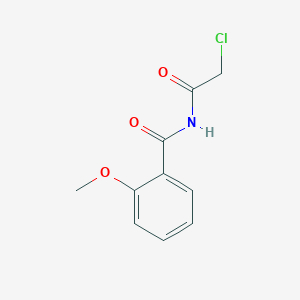

N-(2-chloroacetyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloroacetyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Applications

Molar Refraction and Polarizability : The study by Sawale et al. (2016) explores the molar refraction and polarizability of a closely related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate. This research demonstrates the significance of these properties in understanding the drug's behavior in various solutions.

C-H Activation in Chemical Synthesis : Xu et al. (2018) discuss Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, highlighting the potential of C-H activation in the synthesis of complex molecules. This points to the possibility of similar approaches in the synthesis and modification of N-(2-chloroacetyl)-2-methoxybenzamide (Xu, Zheng, Yang, & Li, 2018).

Molecular Transformations in Biological Systems : Arita et al. (1970) provide insights into the transformation of metoclopramide, a related compound, in biological systems. This study reveals various transformation products and their extraction methods, offering a template for understanding similar transformations of this compound in biological contexts (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Chemical Synthesis and Modifications

Sulfonyl Derivatives of Related Compounds : Cremlyn et al. (1980) explored the conversion of o-Methoxybenzamide and related compounds into various sulfonyl derivatives. These processes might provide valuable insight into potential derivatizations of this compound (Cremlyn, Swinbourne, Atherall, Courtney, Cronje, Davis, Langston, & Rogers, 1980).

C-H Bond Functionalization : Li et al. (2012) discuss Ruthenium-catalyzed oxidative C-H bond olefination using N-methoxybenzamides. This study highlights the scope for functionalizing benzamides, possibly applicable to this compound, enhancing its utility in various chemical syntheses (Li, Ma, Wang, Feng, Xu, & Wang, 2012).

Biological and Pharmaceutical Research

Interaction with Biological Systems : The research by Ohashi et al. (1999) on 3-Methoxybenzamide, a structurally related compound, demonstrates its effect on cell division in Bacillus subtilis. This provides a basis for exploring similar biological interactions of this compound (Ohashi, Chijiiwa, Suzuki, Takahashi, Nanamiya, Sato, Hosoya, Ochi, & Kawamura, 1999).

Pharmacological Activities of Related Compounds : Abdulla et al. (2014) synthesized and analyzed the pharmacological activities of novel derivatives of 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide, showcasing the potential for creating pharmacologically active derivatives of similar compounds (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those in the caine family of local anesthetics, are known to inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .

Mode of Action

It’s worth noting that similar compounds, like local anesthetics, work by blocking sodium ion channels on nerve membranes, thereby inhibiting the sensation of pain . This causes a drastic change in the electric action potential, which is then transferred down the nerve, directly to the central nervous system .

Biochemical Pathways

It’s known that similar compounds, such as local anesthetics, affect the sodium ion channels, which play a crucial role in nerve impulse transmission .

Result of Action

Similar compounds, such as local anesthetics, result in the inhibition of pain sensation by blocking the transfusion of sodium ions across the cell membrane .

Analyse Biochimique

Biochemical Properties

N-(2-chloroacetyl)-2-methoxybenzamide has been found to interact with several proteins with chaperone functions, such as HSP60, HSP70, HSP90, and protein disulfide isomerase . These interactions are believed to influence the function of these proteins, potentially affecting various biochemical reactions within the cell. The compound has also been shown to inhibit protein disulfide isomerase activity, which could have significant implications for protein folding and stability .

Cellular Effects

In terms of cellular effects, this compound has been shown to induce cell death in different hepatocellular carcinoma (HCC) cells at sub or low micromolar ranges . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which this compound exerts these effects remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve binding interactions with biomolecules and changes in gene expression . For instance, the compound has been found to bind to tubulin, forming adducts with Cysβ239 and Cysβ354 . This suggests that this compound may exert its effects at the molecular level by influencing the structure and function of tubulin, potentially affecting microtubule dynamics and cellular processes.

Propriétés

IUPAC Name |

N-(2-chloroacetyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-8-5-3-2-4-7(8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBGINVOKCHKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554423-67-5 |

Source

|

| Record name | N-(2-chloroacetyl)-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)

![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)